molecular formula C14H9F3O3 B6364930 5-Methoxy-2-(2,4,6-trifluorophenyl)benzoic acid, 95% CAS No. 1178103-45-1

5-Methoxy-2-(2,4,6-trifluorophenyl)benzoic acid, 95%

Cat. No. B6364930
CAS RN: 1178103-45-1
M. Wt: 282.21 g/mol
InChI Key: BVPNMJGDTSNSNO-UHFFFAOYSA-N
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Description

5-Methoxy-2-(2,4,6-trifluorophenyl)benzoic acid, 95% (5-MEO-TFPBA) is a synthetic compound that has been used in scientific research for a variety of applications. It is a white to off-white crystalline solid that is insoluble in water and can be found in a variety of concentrations. 5-MEO-TFPBA is a derivative of benzoic acid and is a widely studied compound due to its unique properties and potential applications.

Scientific Research Applications

5-Methoxy-2-(2,4,6-trifluorophenyl)benzoic acid, 95% has been used in a variety of scientific research applications, including as a reagent in organic synthesis, as a catalyst in the polymerization of vinyl monomers, and as a precursor for the synthesis of other compounds. It has also been used as a ligand in the synthesis of metal complexes, as an inhibitor of enzymes, and as a fluorescent probe for imaging studies.

Mechanism of Action

The exact mechanism of action of 5-Methoxy-2-(2,4,6-trifluorophenyl)benzoic acid, 95% is not fully understood, but it is believed that the compound binds to certain enzymes, such as cytochrome P450, and inhibits their activity. This inhibition can lead to changes in the metabolism of various compounds, which can have a variety of physiological effects.
Biochemical and Physiological Effects
Studies have shown that 5-Methoxy-2-(2,4,6-trifluorophenyl)benzoic acid, 95% can have a variety of biochemical and physiological effects, including changes in the metabolism of certain compounds, inhibition of enzymes, and changes in gene expression. It has also been shown to have anti-inflammatory, antimicrobial, and antioxidant properties.

Advantages and Limitations for Lab Experiments

The main advantage of using 5-Methoxy-2-(2,4,6-trifluorophenyl)benzoic acid, 95% in laboratory experiments is its high purity and stability. It is also relatively easy to synthesize and is relatively inexpensive. However, it is important to note that the compound can be toxic in high concentrations and can cause irritation to the skin and eyes.

Future Directions

There are a number of potential future directions for research involving 5-Methoxy-2-(2,4,6-trifluorophenyl)benzoic acid, 95%. These include further studies into its mechanism of action, its potential applications in the synthesis of other compounds, and its potential therapeutic uses. Additionally, further research could be done into its pharmacokinetics, toxicity, and safety in order to better understand its effects in humans. Finally, further research into its potential uses in imaging studies and as a fluorescent probe could yield valuable insights into its properties and potential applications.

Synthesis Methods

5-Methoxy-2-(2,4,6-trifluorophenyl)benzoic acid, 95% can be synthesized by the reaction of 2,4,6-trifluorobenzoic anhydride with 5-methoxyphenol in the presence of a base such as sodium hydroxide. This reaction is typically carried out in an organic solvent such as dimethylformamide (DMF) at a temperature of around 120°C. The reaction is usually complete within 2 hours, yielding a product with a purity of 95%.

properties

IUPAC Name

5-methoxy-2-(2,4,6-trifluorophenyl)benzoic acid
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C14H9F3O3/c1-20-8-2-3-9(10(6-8)14(18)19)13-11(16)4-7(15)5-12(13)17/h2-6H,1H3,(H,18,19)
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

BVPNMJGDTSNSNO-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

COC1=CC(=C(C=C1)C2=C(C=C(C=C2F)F)F)C(=O)O
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C14H9F3O3
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

DSSTOX Substance ID

DTXSID00681257
Record name 2',4',6'-Trifluoro-4-methoxy[1,1'-biphenyl]-2-carboxylic acid
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID00681257
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Molecular Weight

282.21 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Product Name

5-Methoxy-2-(2,4,6-trifluorophenyl)benzoic acid

CAS RN

1178103-45-1
Record name 2',4',6'-Trifluoro-4-methoxy[1,1'-biphenyl]-2-carboxylic acid
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID00681257
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

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